molecular formula C11H7ClN2 B1296182 2-[1-(4-Chlorophenyl)ethylidene]malononitrile CAS No. 3111-60-2

2-[1-(4-Chlorophenyl)ethylidene]malononitrile

Cat. No.: B1296182
CAS No.: 3111-60-2
M. Wt: 202.64 g/mol
InChI Key: WJXJNOHGXBNAIV-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)ethylidene]malononitrile is a chemical compound with the molecular formula C11H7ClN2. It is known for its use in various scientific and industrial applications. This compound is also referred to as CS gas, which is widely used in military and law enforcement operations to disperse crowds and control riots.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)ethylidene]malononitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)ethylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 2-[1-(4-chlorophenyl)ethylidene]malonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-Chlorophenyl)ethylidene]malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on biological systems, particularly in the context of its use as a riot control agent.

    Medicine: Investigated for potential therapeutic applications, including its use in drug development.

    Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)ethylidene]malononitrile involves its interaction with sensory neurons, leading to the activation of pain receptors and the release of inflammatory mediators. This results in the characteristic burning sensation and irritation experienced upon exposure. The compound primarily targets the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a key role in the sensation of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl)malononitrile
  • 2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile
  • 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile
  • 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

Uniqueness

2-[1-(4-Chlorophenyl)ethylidene]malononitrile is unique due to its widespread use as a riot control agent and its specific interaction with the TRPA1 ion channel. Its chemical structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXJNOHGXBNAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294825
Record name 2-[1-(4-chlorophenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-60-2
Record name 3111-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[1-(4-chlorophenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(4-Chlorophenyl)ethylidene]malononitrile
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2-[1-(4-Chlorophenyl)ethylidene]malononitrile

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